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Compound of Interest

Compound Name: beta-d-Erythrofuranose

Cat. No.: B1256182 Get Quote

An In-depth Technical Guide to the Structure of beta-D-Erythrofuranose

Abstract
Beta-D-Erythrofuranose is a monosaccharide, specifically an aldotetrose, which exists in a

cyclic furanose form. This document provides a comprehensive overview of its chemical

structure, including its stereochemical configuration. It further details the physicochemical

properties in a structured format and outlines the standard experimental methodologies

employed for the structural elucidation of such carbohydrates. A chemical diagram is provided

for visual clarity.

Core Structure and Stereochemistry
Beta-D-Erythrofuranose is a carbohydrate with the chemical formula C₄H₈O₄.[1] Its structure

is characterized by a five-membered ring, known as a furanose ring, which consists of four

carbon atoms and one oxygen atom.[2][3] The nomenclature "beta-D-Erythrofuranose"

precisely defines its stereochemical configuration:

Furanose: This indicates the presence of a five-membered heterocyclic ring analogous to

furan. In the case of erythrose, this ring is formed by an intramolecular hemiacetal linkage

between the aldehyde group at carbon 1 (C1) and the hydroxyl group at carbon 4 (C4).

Erythro: This prefix describes the relative stereochemistry of the hydroxyl groups on carbons

2 (C2) and 3 (C3). In the "erythro" configuration, these two hydroxyl groups are on the same

side of the carbon chain in the Fischer projection.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1256182?utm_src=pdf-interest
https://www.benchchem.com/product/b1256182?utm_src=pdf-body
https://www.benchchem.com/product/b1256182?utm_src=pdf-body
https://www.benchchem.com/product/b1256182?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/21581150
https://www.vedantu.com/question-answer/draw-the-pyranose-and-furanose-ring-structure-of-class-12-chemistry-cbse-5fc0bb523eee745da513a54f
https://www.bocsci.com/resources/monosaccharide-structure-pyranose-vs-furanose-forms.html
https://www.benchchem.com/product/b1256182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


D-Configuration: This designates the absolute configuration at the chiral center with the

highest number, which is C3 in this case. In D-erythrose, the hydroxyl group on C3 is

oriented to the right in the Fischer projection.

Beta (β) Anomer: This specifies the configuration at the anomeric carbon (C1), which is the

carbon that was part of the original aldehyde group. In the beta configuration for a D-sugar,

the hydroxyl group attached to the anomeric carbon is positioned on the same side of the

ring as the exocyclic C4 substituent in the Haworth projection (a cis relationship).

The systematic IUPAC name for beta-D-Erythrofuranose is (2R,3R,4R)-oxolane-2,3,4-triol.[1]

Physicochemical Properties
The key chemical and physical properties of beta-D-Erythrofuranose are summarized in the

table below for easy reference.

Property Value Reference

Molecular Formula C₄H₈O₄ [1][4]

Molecular Weight 120.10 g/mol [1][4]

IUPAC Name (2R,3R,4R)-oxolane-2,3,4-triol [1]

SMILES
C1--INVALID-LINK--

O)O">C@HO
[1][4]

InChI

InChI=1S/C4H8O4/c5-2-1-8-

4(7)3(2)6/h2-

7H,1H2/t2-,3-,4-/m1/s1

[1][4]

InChIKey
FMAORJIQYMIRHF-

BXXZVTAOSA-N
[1][4]

Structural Elucidation: Experimental Protocols
The determination of the cyclic structure of monosaccharides like beta-D-Erythrofuranose
involves several key analytical techniques. The following protocols provide a generalized

methodology for these experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for determining the detailed three-dimensional

structure of molecules in solution.

Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

Sample Preparation: A small quantity (typically 1-10 mg) of the purified beta-D-
Erythrofuranose sample is dissolved in a deuterated solvent (e.g., D₂O) to avoid

interference from solvent protons.

¹H NMR: A one-dimensional proton NMR spectrum is acquired. The chemical shifts,

coupling constants (J-values), and integration of the signals provide information about the

proton environment. The coupling constants between adjacent protons on the furanose

ring are particularly useful for determining their relative stereochemistry (cis or trans).

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of

unique carbon atoms and their chemical environments.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to

establish correlations between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the

carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for confirming the overall

structure and identifying the ring closure position.

Data Analysis: The collective data from these experiments allows for the unambiguous

assignment of all proton and carbon signals and the confirmation of the furanose ring

structure and the beta-anomeric configuration.
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Mass Spectrometry (MS) coupled with Gas
Chromatography (GC)
This method is often used to identify the ring form (furanose vs. pyranose) of monosaccharides,

especially in complex mixtures.[5]

Objective: To identify the ring form and determine the molecular weight.

Methodology:

Permethylation: The hydroxyl groups of the carbohydrate are derivatized, typically by

methylation using a reagent like methyl iodide in the presence of a base (e.g., sodium

hydride in DMSO).[5] This process converts the non-volatile sugar into a volatile derivative

and also "locks" the ring in its cyclic form, preventing interconversion.

Gas Chromatography (GC): The permethylated sample is injected into a gas

chromatograph. The different anomers and ring forms will have different retention times,

allowing for their separation.

Mass Spectrometry (MS): As the separated components elute from the GC column, they

enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates

them based on their mass-to-charge ratio. The fragmentation pattern observed in the

mass spectrum is characteristic of the specific ring size (furanose or pyranose) and can be

used for positive identification.[5]

X-ray Crystallography
For compounds that can be crystallized, X-ray crystallography provides the most definitive

structural information.[6]

Objective: To determine the precise three-dimensional arrangement of atoms in the solid

state.

Methodology:

Crystallization: A high-purity sample of beta-D-Erythrofuranose is crystallized from a

suitable solvent or solvent mixture to obtain single crystals of sufficient size and quality.
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X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a focused

beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by

a detector.

Data Processing: The diffraction pattern is processed to determine the dimensions of the

unit cell and the arrangement of atoms within it.

Structure Solution and Refinement: The electron density map is calculated from the

diffraction data, and an atomic model is built and refined to best fit the experimental data.

The final refined structure provides highly accurate bond lengths, bond angles, and

torsional angles, confirming the furanose ring conformation and the stereochemistry at all

chiral centers.

Visualization of the Chemical Structure
The following diagram illustrates the Haworth projection of the beta-D-Erythrofuranose
structure.

Caption: Haworth projection of beta-D-Erythrofuranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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